molecular formula C14H22N2O4 B2466757 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 2034500-29-1

1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-((tetrahydrofuran-2-yl)methyl)urea

Cat. No.: B2466757
CAS No.: 2034500-29-1
M. Wt: 282.34
InChI Key: XYAKWXFIMMWETH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is an organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

1-(furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(oxolan-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-18-8-5-16(10-12-4-7-19-11-12)14(17)15-9-13-3-2-6-20-13/h4,7,11,13H,2-3,5-6,8-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAKWXFIMMWETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)NCC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the furan-3-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.

    Introduction of the 2-methoxyethyl group: This step may involve the reaction of the intermediate with 2-methoxyethyl chloride under basic conditions.

    Coupling with tetrahydrofuran-2-ylmethyl: The final step could involve the coupling of the intermediate with tetrahydrofuran-2-ylmethyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-((tetrahydrofuran-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The urea group can be reduced to form amines.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-((tetrahydrofuran-2-yl)methyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Furan-2-ylmethyl)-3-(tetrahydrofuran-2-ylmethyl)urea
  • 1-(Furan-3-ylmethyl)-3-(2-methoxyethyl)urea
  • 1-(2-Methoxyethyl)-3-(tetrahydrofuran-2-ylmethyl)urea

Uniqueness

1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both furan and tetrahydrofuran rings, along with the methoxyethyl group, makes it a versatile compound for various chemical reactions and applications.

Biological Activity

1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is an organic compound characterized by its complex structure, which incorporates multiple functional groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C14H22N2O4C_{14}H_{22}N_{2}O_{4}, with a molecular weight of 282.34 g/mol. The structural uniqueness arises from the presence of both furan and tetrahydrofuran moieties, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₄H₂₂N₂O₄
Molecular Weight282.34 g/mol
CAS Number2034500-29-1

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The furan ring can participate in redox reactions, while the urea group may facilitate hydrogen bonding with target proteins, modulating their activity. Potential pathways influenced by this compound include:

  • Signal Transduction : Modulation of pathways involved in cellular communication.
  • Metabolic Processes : Interaction with metabolic enzymes, potentially affecting drug metabolism.
  • Gene Expression Regulation : Influence on transcription factors or other regulatory proteins.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing furan rings have shown promise against various bacterial strains.
  • Anticancer Properties : Some studies suggest that derivatives can inhibit cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been observed in related compounds.

Case Studies

Several studies have explored the biological activities of furan-containing compounds:

  • A study published in European Journal of Medicinal Chemistry demonstrated that furan derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Another research article highlighted the anticancer effects of a related urea derivative that induced apoptosis in human cancer cell lines through mitochondrial pathway activation .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
1-(Furan-2-ylmethyl)-3-(tetrahydrofuran-2-ylmethyl)ureaContains furan and tetrahydrofuranAntimicrobial properties
1-(Furan-3-ylmethyl)-3-(2-methoxyethyl)ureaLacks tetrahydrofuran, focuses on methoxyethylAnticancer effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.